N-[1-[2-(4,6-difluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide
Description
N-[1-[2-(4,6-difluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-[1-[2-(4,6-difluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O2/c1-11(23)20-13-3-2-5-22(9-13)17(24)10-21-6-4-14-15(19)7-12(18)8-16(14)21/h7-8,13H,2-6,9-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRBZZHCHJGAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C(=O)CN2CCC3=C2C=C(C=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-[2-(4,6-difluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide involves several steps. The general synthetic route includes the following steps:
Formation of the indole nucleus: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and others.
Introduction of the difluoro groups: The difluoro groups are introduced through fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Acetylation of the indole: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with piperidine: The acetylated indole is coupled with piperidine through a nucleophilic substitution reaction.
Final acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride.
Chemical Reactions Analysis
N-[1-[2-(4,6-difluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and piperidine nitrogen.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
N-[1-[2-(4,6-difluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-[2-(4,6-difluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Binding to receptors: The indole nucleus allows the compound to bind with high affinity to various receptors, including serotonin and dopamine receptors.
Inhibition of enzymes: The compound may inhibit specific enzymes involved in disease pathways, such as kinases and proteases.
Modulation of signaling pathways: The compound can modulate key signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-[1-[2-(4,6-difluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole nucleus.
Serotonin: A neurotransmitter with an indole structure that plays a key role in mood regulation.
The uniqueness of this compound lies in its specific chemical modifications, such as the difluoro groups and the piperidine moiety, which confer distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
